Methyl 2-(benzyloxy)-5-fluorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-fluoro-2-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)13-9-12(16)7-8-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANYCJLLGIHREL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Benzyloxy 5 Fluorobenzoate
Established Synthetic Routes and Reaction Conditions
The most common approaches to synthesizing Methyl 2-(benzyloxy)-5-fluorobenzoate involve building the molecule by sequentially adding its key functional groups to a benzoic acid scaffold.
The formation of the methyl ester group is a critical step, typically achieved by the esterification of the corresponding carboxylic acid, 2-(benzyloxy)-5-fluorobenzoic acid. The most traditional method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Alternatively, to avoid the harsh conditions of strong acids which might cleave the benzyl (B1604629) ether, milder methods are often preferred. These can include reacting the carboxylic acid with diazomethane, although this reagent is toxic and explosive. A more common and safer laboratory-scale method involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.
Recent advancements have introduced solid acid catalysts for esterification, which offer benefits such as easier separation and reusability. mdpi.com For instance, zirconium or titanium-based solid acids have been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com
Table 1: Comparison of Esterification Methods for Benzoic Acids
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Methanol, H₂SO₄ (cat.) | Reflux | Inexpensive reagents, simple procedure | Harsh conditions, requires excess alcohol |
| Acyl Chloride | SOCl₂, then Methanol/Pyridine | 0°C to room temp. | Mild conditions, high yield | Two-step process, uses corrosive reagents |
The introduction of the benzyloxy group is most commonly accomplished through the Williamson ether synthesis. organic-chemistry.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from a benzyl halide, typically benzyl bromide or benzyl chloride. organic-chemistry.orgresearchgate.net In the context of synthesizing this compound, the starting material would be a methyl 5-fluorosalicylate (methyl 5-fluoro-2-hydroxybenzoate).
The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or silver(I) oxide (Ag₂O), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. organic-chemistry.org The choice of a milder base like Ag₂O can enhance selectivity when multiple hydroxyl groups are present. organic-chemistry.org
For substrates that are sensitive to basic conditions, alternative methods have been developed. One such method uses benzyl trichloroacetimidate (B1259523) in the presence of a catalytic amount of a strong acid, like trifluoromethanesulfonic acid, to form the benzyl ether under neutral conditions. organic-chemistry.org Another modern, mild approach employs 2-benzyloxy-1-methylpyridinium triflate (BnOPT), a stable salt that transfers a benzyl group to an alcohol upon gentle heating. orgsyn.org
The fluorine atom can be introduced onto the aromatic ring at various stages of the synthesis. numberanalytics.com If starting with a non-fluorinated precursor, several methods are available. The classic Balz-Schiemann reaction involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline (B41778) (amino-substituted benzoate).
A more common industrial method for introducing fluorine onto an aromatic ring is nucleophilic aromatic substitution (SₙAr), often referred to as the Halex process. This requires an electron-withdrawing group (like a nitro or cyano group) positioned ortho or para to a leaving group (such as a chlorine or nitro group). The leaving group is then displaced by a fluoride (B91410) anion from a source like potassium fluoride (KF) or cesium fluoride (CsF) at high temperatures in a polar aprotic solvent. numberanalytics.com
More recent developments in fluorination chemistry utilize hypervalent iodine compounds as precursors for nucleophilic fluorination, allowing the synthesis of fluorobenzoic acids under milder, transition-metal-free conditions. arkat-usa.orgresearchgate.net
Table 2: Common Fluorination Reactions for Aromatic Compounds | Reaction | Precursor | Reagents | Key Features | | :--- | :--- | :--- | :--- | | Balz-Schiemann | Aryl Diazonium Salt | HBF₄, Heat | Classic method, good for specific isomers | Can have variable yields, requires diazonium salt handling | | Nucleophilic Aromatic Substitution (SₙAr) | Activated Aryl Halide/Nitro compound | KF, CsF | Industrially scalable, high yield for activated substrates | Requires activating groups and high temperatures | | Hypervalent Iodine Chemistry | Arylbenziodoxolones | Fluoride Salts (e.g., CsF) | Transition-metal-free, milder conditions | Precursor synthesis required |
Advanced Synthetic Strategies
Modern organic synthesis focuses on improving efficiency, selectivity, and environmental sustainability. adelaide.edu.au These principles are applied to the synthesis of complex molecules like this compound through advanced strategies.
Achieving chemo- and regioselectivity is paramount in a multi-step synthesis involving a molecule with multiple reactive sites. adelaide.edu.au For example, when starting with 5-fluorosalicylic acid, one must selectively perform etherification on the phenolic hydroxyl group without affecting the carboxylic acid, and vice versa for esterification. This is typically achieved through the careful choice of reagents and protecting groups.
For instance, direct esterification of 5-fluorosalicylic acid under Fischer conditions would likely lead to a mixture of products due to the acidic phenolic proton. A better strategy involves first protecting the phenol (B47542) as a benzyl ether using the Williamson synthesis (which is selective for the more acidic phenolic proton over an aliphatic alcohol) and then esterifying the carboxylic acid.
Regioselectivity—controlling the position of substitution—is critical when introducing the fluorine atom. The directing effects of the existing hydroxyl and carboxyl groups on the benzene (B151609) ring will influence the position of any electrophilic substitution. For the target molecule, the fluorine is para to the benzyloxy group and meta to the ester. This substitution pattern is often best achieved by starting with a precursor that already contains the fluorine atom in the desired position, such as 5-fluorosalicylic acid or 5-fluoro-2-methylbenzoic acid. ossila.com
Catalysis plays a central role in modern organic synthesis by enabling reactions under milder conditions, reducing waste, and improving yields. In the synthesis of this compound, catalysts can be employed in several steps.
As mentioned, solid acid catalysts like sulfated zirconia can be used for the esterification step, providing a greener alternative to traditional liquid acids. mdpi.com
In ether formation, phase-transfer catalysts (PTCs) such as tetra-n-butylammonium bromide can be used in the Williamson ether synthesis to facilitate the reaction between the aqueous-soluble phenoxide and the organic-soluble benzyl halide, often allowing the use of water as a solvent and improving the reaction's environmental profile. researchgate.net
More advanced catalytic systems involve transition metals. For instance, palladium-catalyzed cross-coupling reactions could be envisioned for forming the C-O ether bond, although the Williamson synthesis is generally more straightforward for this specific transformation. Rhodium catalysts have been developed for formal [5+1] cyclizations to construct functionalized carbazole (B46965) skeletons, showcasing the power of catalysis in complex constructions. acs.org While not directly applicable to this synthesis, it highlights the trend towards developing powerful catalytic methods for building molecular complexity. acs.org
Green Chemistry Approaches to Synthesis
The development of environmentally benign synthetic routes for fluorinated organic compounds is a significant focus of contemporary chemical research, driven by the need to minimize hazardous waste and improve resource efficiency. For the synthesis of this compound, several green chemistry principles can be applied, focusing on alternative fluorination techniques and the use of safer solvents and catalysts.
Traditional fluorination methods often involve harsh reagents and produce significant amounts of toxic waste. numberanalytics.com Modern, greener alternatives aim to circumvent these issues. numberanalytics.com Electrochemical fluorination, for instance, represents a promising approach. numberanalytics.comnumberanalytics.com This technique uses an electric current to drive the fluorination reaction in the presence of a fluoride salt, avoiding the need for hazardous fluorinating agents. numberanalytics.comnumberanalytics.com Photocatalytic methods, which utilize light to activate C-H bonds for fluorination, also offer a milder and more selective alternative to traditional approaches. numberanalytics.com
The choice of fluorinating agent is another critical aspect of a green synthesis. Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor are considered more environmentally friendly than older reagents due to their stability and more benign byproducts. numberanalytics.com Furthermore, the development of recyclable fluorinating reagents, such as those based on ionic liquids, can significantly reduce waste and cost. acs.org
The following table outlines potential green chemistry approaches applicable to the synthesis of this compound:
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefits |
| Alternative Fluorination Methods | Use of electrochemical or photocatalytic fluorination. | Avoids hazardous reagents, offers higher selectivity, and can be powered by renewable energy. numberanalytics.comnumberanalytics.com |
| Eco-Friendly Reagents | Employment of solid-state fluorinating agents like NFSI or Selectfluor. | Reduced toxicity and easier handling compared to gaseous or highly corrosive fluorinating agents. numberanalytics.com |
| Catalyst Innovation | Use of recyclable catalysts or phase-transfer catalysts to enhance the efficiency of nucleophilic fluorination with safer fluoride salts like KF. acs.org | Minimizes catalyst waste and allows for easier product purification. |
| Process Intensification | Utilizing microwave-assisted synthesis to accelerate reaction times. acs.org | Faster reactions, potentially lower energy consumption, and improved yields. |
| Sustainable Solvents | Replacing traditional volatile organic compounds with greener alternatives like ionic liquids or performing reactions in solvent-free conditions. | Reduced environmental pollution and health hazards associated with solvent use. numberanalytics.com |
Isotopic Labeling and Deuteration Studies of this compound
Isotopic labeling, the selective replacement of an atom with one of its isotopes, is a powerful tool in chemical and biological sciences for elucidating reaction mechanisms, tracing metabolic pathways, and enhancing the properties of molecules for analytical purposes. For this compound, isotopic labeling can involve the introduction of deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O) at various positions within the molecule.
Deuteration:
A significant application of isotopic labeling for a compound like this compound is deuteration, particularly for use in metabolic studies or as internal standards in quantitative mass spectrometry. A recently developed method for the reductive deuteration of aromatic esters offers a direct pathway to introduce deuterium at specific sites. thieme-connect.comorganic-chemistry.orgresearchgate.netresearchwithrutgers.comthieme-connect.com This method utilizes samarium(II) iodide (SmI₂) and deuterium oxide (D₂O) as the deuterium source, which is a more benign and readily available reagent compared to traditional metal deuterides like lithium aluminum deuteride (B1239839) (LiAlD₄). thieme-connect.comorganic-chemistry.orgresearchgate.netresearchwithrutgers.comthieme-connect.com This approach could potentially be used to synthesize deuterated analogs of this compound.
Carbon-13 and Oxygen-18 Labeling:
The introduction of ¹³C or ¹⁸O can be invaluable for mechanistic studies, particularly for tracking the fate of the carbonyl group during reactions. For instance, ¹³C-labeled benzoic acid is commercially available and can serve as a precursor in a synthetic route to a labeled version of the target molecule. isotope.com The hydrolysis of esters has been studied using ¹⁸O-labeling to determine the point of bond cleavage. youtube.com In a similar vein, ¹⁸O could be incorporated into the ester or benzyl ether oxygen of this compound to probe its reactivity. Recent advances in iridium-catalyzed reactions have even allowed for late-stage carbon isotope labeling using [¹³C]CO₂. acs.org
The following table summarizes potential isotopic labeling strategies for this compound and their applications.
| Isotope | Position of Label | Potential Synthetic Method | Application of Labeled Compound |
| Deuterium (D) | Benzyl group (α,α-dideuterio) | Reductive deuteration of a corresponding keto-precursor. | Mechanistic studies of reactions involving the benzylic position. |
| Deuterium (D) | Aromatic Ring | H/D exchange reactions catalyzed by a suitable metal. | Internal standard for quantitative analysis, altering metabolic profiles. |
| Deuterium (D) | Methyl Ester Group | Use of deuterated methanol (CD₃OD) in the esterification step. | Probing reaction mechanisms involving the ester group. |
| Carbon-13 (¹³C) | Carbonyl Carbon | Synthesis from ¹³C-labeled benzoic acid precursor. isotope.com | NMR and mass spectrometry-based mechanistic studies of ester reactions. |
| Carbon-13 (¹³C) | Methyl Carbon | Use of ¹³C-labeled methanol in the esterification step. | NMR studies to probe interactions at the methyl group. |
| Oxygen-18 (¹⁸O) | Carbonyl Oxygen | Acid-catalyzed esterification using H₂¹⁸O. | Elucidating mechanisms of hydrolysis and other ester reactions. youtube.com |
| Oxygen-18 (¹⁸O) | Ether Oxygen | Williamson ether synthesis using an ¹⁸O-labeled alcohol. | Tracing the fate of the benzyloxy group in chemical or biological transformations. |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Benzyloxy 5 Fluorobenzoate
Reactivity of the Ester Functional Group
The methyl ester group is a classic functional handle for a variety of chemical transformations, including hydrolysis, transesterification, and reduction.
Hydrolysis and Transesterification Reactions
The hydrolysis of the methyl ester in Methyl 2-(benzyloxy)-5-fluorobenzoate to its corresponding carboxylic acid, 2-(benzyloxy)-5-fluorobenzoic acid, can be achieved under either acidic or basic conditions. Basic hydrolysis, typically employing a hydroxide (B78521) source like sodium hydroxide in a mixture of water and a co-solvent like methanol (B129727), proceeds via a nucleophilic acyl substitution mechanism. researchgate.netchemspider.com The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) ion, yielding the carboxylate salt. Subsequent acidification furnishes the carboxylic acid. The reaction rate can be influenced by the electronic nature of the substituents on the aromatic ring.
Transesterification, the conversion of one ester to another, is also a feasible reaction for this compound. This transformation is typically catalyzed by acids or bases. jbiochemtech.comitb.ac.id For instance, reacting the methyl ester with a different alcohol in the presence of a catalyst like a metal triflate can yield the corresponding new ester. itb.ac.id The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the methanol as it is formed.
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | NaOH, H₂O/MeOH, reflux | 2-(benzyloxy)-5-fluorobenzoic acid |
| Transesterification | R'OH, Acid or Base Catalyst | 2-(benzyloxy)-5-fluorobenzoate (R' ester) |
Reduction Pathways to Alcohol and Aldehyde Derivatives
The methyl ester group can be selectively reduced to either the corresponding primary alcohol, (2-(benzyloxy)-5-fluorophenyl)methanol, or the aldehyde, 2-(benzyloxy)-5-fluorobenzaldehyde. The choice of reducing agent is critical in determining the outcome.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce the ester all the way to the primary alcohol. The reaction involves the delivery of two hydride equivalents to the carbonyl carbon.
For the partial reduction to the aldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminum hydride (DIBAL-H) is a common choice for this transformation. rsc.orgresearchgate.netmit.eduresearchgate.net The reaction is typically carried out at low temperatures, such as -78 °C, to prevent over-reduction to the alcohol. rsc.orgmit.edu The mechanism is believed to involve the formation of a stable tetrahedral intermediate that collapses to the aldehyde upon workup.
| Reaction | Reagent | Product |
| Full Reduction | Lithium aluminum hydride (LiAlH₄) | (2-(benzyloxy)-5-fluorophenyl)methanol |
| Partial Reduction | Diisobutylaluminum hydride (DIBAL-H) | 2-(benzyloxy)-5-fluorobenzaldehyde |
Reactivity of the Benzyloxy Ether Linkage
The benzyloxy group serves as a protecting group for the phenolic oxygen and its cleavage is a key reaction. Its potential role as a leaving group in substitution reactions is also a point of consideration.
Cleavage Reactions and Deprotection Strategies
The cleavage of the benzyl (B1604629) ether to unveil the phenol (B47542), Methyl 2-fluoro-5-hydroxybenzoate, is a common transformation in organic synthesis. Several methods are available for this deprotection. wikipedia.orgresearchgate.net
Catalytic hydrogenation is a widely used method for benzyl ether cleavage. researchgate.net This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. This method is generally clean and efficient, yielding toluene (B28343) as a byproduct.
Acid-catalyzed cleavage is another option. Strong acids like trifluoroacetic acid (TFA) can be used to cleave the benzyl ether. scispace.comacs.org The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack or elimination to release the benzyl cation, which is then trapped by a scavenger.
Lewis acids, such as boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can also effect the selective cleavage of benzyl ethers under mild conditions, often tolerating other functional groups. organic-chemistry.org
| Deprotection Method | Reagents | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C | Clean, common, forms toluene byproduct |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | Strong acid, often requires a cation scavenger |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, good selectivity |
Role as a Leaving Group in Substitution Reactions
The benzyloxy group is generally not considered a good leaving group in classical nucleophilic aromatic substitution (SₙAr) reactions. SₙAr reactions typically require a good leaving group, such as a halide, and an electron-withdrawing group positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. youtube.comyoutube.comnih.govmasterorganicchemistry.com While the fluoro substituent in the para position is electron-withdrawing, the benzyloxy group itself is not a facile leaving group under typical SₙAr conditions. However, under specific and often harsh conditions, or with specialized reagents, displacement of an alkoxy group can be achieved, though this is less common than the displacement of halogens.
Influence of the Fluoro-Substituent on Aromatic Reactivity
The fluorine atom at the C5 position significantly influences the reactivity of the aromatic ring. Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution.
Conversely, the strong inductive effect of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SₙAr). core.ac.ukacgpubs.org In the context of a potential SₙAr reaction on this compound, the para-fluoro substituent would help to stabilize the negative charge that develops in the Meisenheimer intermediate, should a nucleophile attack a position on the ring bearing a suitable leaving group. youtube.comnih.gov For instance, if a different leaving group were present on the ring, the para-fluoro substituent would facilitate its displacement by a nucleophile. acgpubs.orgresearchgate.netresearchgate.net
The electronic properties of the fluoro substituent also impact the acidity of the corresponding carboxylic acid and the reactivity of the ester group, albeit to a lesser extent than its influence on the aromatic ring itself.
Reaction Mechanism Elucidation for Transformations Involving this compound
The elucidation of reaction mechanisms involves studying the kinetics and thermodynamics of the reaction, as well as identifying and characterizing any transient intermediates.
Kinetic studies would involve measuring the rate of reaction under various conditions (temperature, concentration of reactants, solvent polarity) to determine the rate law and activation parameters. Thermodynamic studies would focus on measuring the enthalpy and entropy changes of the reaction to determine the position of equilibrium.
Hypothetical Kinetic Data for Electrophilic Bromination
The following table illustrates hypothetical kinetic data for the bromination of this compound, demonstrating the expected influence of temperature on the rate constant.
| Temperature (°C) | Hypothetical Rate Constant, k (M⁻¹s⁻¹) |
| 25 | 1.2 x 10⁻³ |
| 35 | 2.5 x 10⁻³ |
| 45 | 5.1 x 10⁻³ |
An Arrhenius plot of ln(k) versus 1/T would allow for the determination of the activation energy (Ea) for the reaction.
Hypothetical Thermodynamic Data for Nucleophilic Substitution
This table presents hypothetical thermodynamic parameters for the substitution of the fluorine atom by a nucleophile.
| Parameter | Hypothetical Value | Interpretation |
| Enthalpy of Reaction (ΔH°) | -25 kJ/mol | The reaction is exothermic, favoring product formation. |
| Entropy of Reaction (ΔS°) | -10 J/(mol·K) | A small decrease in entropy, suggesting a more ordered transition state. |
| Gibbs Free Energy (ΔG° at 298 K) | -22 kJ/mol | The reaction is spontaneous under standard conditions. |
These values are illustrative and would need to be determined experimentally for any specific reaction of this compound.
The characterization of reaction intermediates is crucial for confirming a proposed reaction mechanism. rsc.orgpressbooks.pubnih.gov This is often achieved using spectroscopic techniques under conditions that allow for the accumulation of the transient species, such as at low temperatures. universite-paris-saclay.fr
Electrophilic Aromatic Substitution: In an electrophilic attack on the benzene (B151609) ring of this compound, a carbocation intermediate, known as a sigma complex or arenium ion, would be formed. This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. The stability of this intermediate is a key factor in determining the reaction's regioselectivity. The most stable sigma complex will be the one where the positive charge can be most effectively delocalized, particularly by the strongly electron-donating benzyloxy group.
Nucleophilic Aromatic Substitution: For a nucleophilic substitution reaction at the 5-position, a Meisenheimer complex would be formed as an intermediate. acs.org This is a negatively charged species where the nucleophile has added to the ring, and the negative charge is delocalized, being stabilized by the electron-withdrawing methyl ester group. Spectroscopic techniques such as NMR and IR could potentially be used to detect this intermediate.
The isolation and characterization of these intermediates for reactions involving this compound would provide definitive evidence for the operative reaction mechanisms.
Derivatization and Chemical Transformations of Methyl 2 Benzyloxy 5 Fluorobenzoate
Modification of the Benzoate (B1203000) Ester Moiety
The ester functional group in methyl 2-(benzyloxy)-5-fluorobenzoate serves as a key handle for derivatization, most notably through conversion to amides and the corresponding carboxylic acid.
Amide Formation
The conversion of the methyl ester to an amide introduces a nitrogen-containing functional group, a common feature in biologically active molecules. This transformation is typically achieved by direct aminolysis or through a two-step process involving hydrolysis to the carboxylic acid followed by amide coupling. Direct aminolysis can be performed by heating the ester with an amine, sometimes in the presence of a catalyst. For less reactive amines, the ester is first converted to the more reactive acyl chloride or activated with coupling agents. A general approach involves the in-situ generation of reactive phosphonium (B103445) salts to facilitate amide bond formation from carboxylic acids and amines. organic-chemistry.org
A representative method for the direct conversion of a methyl ester to a benzamide (B126) involves reacting the ester with an amine at elevated temperatures. For instance, the reaction of a similar benzoic acid derivative with benzylamine (B48309) in refluxing p-xylene (B151628) can lead to the formation of the corresponding N-benzylbenzamide. evitachem.com Alternatively, biocatalytic methods using enzymes like Candida antarctica lipase (B570770) B (CAL-B) can effect amidation under milder conditions. nih.gov
Table 1: Representative Conditions for Amide Formation
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Ammonia | Methanol (B129727) | High pressure, elevated temperature | 2-(Benzyloxy)-5-fluorobenzamide |
| 2-(Benzyloxy)-5-fluorobenzoic acid | Benzylamine, Coupling Agent (e.g., HATU, HOBt) | DMF or DCM | Room temperature | N-Benzyl-2-(benzyloxy)-5-fluorobenzamide |
This table presents plausible reaction conditions based on general principles of amide synthesis.
Carboxylic Acid Conversion
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(benzyloxy)-5-fluorobenzoic acid, is a fundamental transformation that unlocks further derivatization possibilities, such as the aforementioned amide formation or the synthesis of other esters. This reaction is typically carried out under basic conditions, for example, by heating the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. organic-chemistry.orggoogle.com The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that then collapses to yield the carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate to afford the desired carboxylic acid. organic-chemistry.org
Table 2: Conditions for Ester Hydrolysis
| Reactant | Reagent | Solvent | Conditions | Product |
| This compound | Sodium Hydroxide | Methanol/Water | Reflux, 4-6 hours | 2-(Benzyloxy)-5-fluorobenzoic acid |
| This compound | Potassium Hydroxide | Ethanol/Water | 50-70 °C, 2-4 hours | 2-(Benzyloxy)-5-fluorobenzoic acid |
This table outlines typical conditions for the hydrolysis of methyl benzoates.
Transformations Involving the Benzyloxy Group
The benzyloxy group is a common protecting group for phenols and alcohols due to its stability under a wide range of conditions and its susceptibility to cleavage under specific, mild conditions.
Hydrogenolysis and De-etherification
The most common method for the cleavage of a benzyl (B1604629) ether is catalytic hydrogenolysis. This reaction involves the use of a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of a hydrogen source. rsc.org The reaction is usually carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under an atmosphere of hydrogen gas. rsc.org This process is highly efficient and clean, yielding the deprotected phenol (B47542) and toluene (B28343) as the only byproduct. rsc.org
Catalytic transfer hydrogenation offers an alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or cyclohexene, is used in conjunction with the Pd/C catalyst. nih.govnih.gov This approach can be advantageous in terms of experimental setup and safety. The efficiency of hydrogenolysis can be influenced by the quality of the Pd/C catalyst, with factors such as particle size and distribution of palladium on the carbon support playing a crucial role. researchgate.net
Table 3: Conditions for Hydrogenolysis of the Benzyloxy Group
| Reactant | Reagent/Catalyst | Hydrogen Source | Solvent | Product |
| This compound | 10% Pd/C | H₂ (1 atm) | Methanol or Ethanol | Methyl 5-fluoro-2-hydroxybenzoate |
| This compound | 5% Pd/C | Formic Acid | Dioxane | Methyl 5-fluoro-2-hydroxybenzoate |
| This compound | Pd(OAc)₂/Charcoal | H₂ (1 atm) | Methanol | Methyl 5-fluoro-2-hydroxybenzoate |
This table presents established conditions for benzyl ether deprotection.
Oxidation Reactions
The benzylic C-H bonds of the benzyloxy group are susceptible to oxidation. Depending on the oxidant and reaction conditions, the benzyl ether can be converted to the corresponding benzoate ester or cleaved to yield an aldehyde and the parent phenol. rsc.orgnih.gov For instance, oxidation with reagents like N-bromosuccinimide (NBS) can lead to the formation of either an aldehyde or an ester. nih.gov The use of one equivalent of NBS tends to favor the formation of the aldehyde, while two equivalents can lead to the ester. nih.gov Other oxidizing agents, such as ozone or potassium permanganate, can also be employed for this transformation. nih.gov A patent describes an industrial process for the oxidation of benzyl ether to benzaldehyde (B42025) and benzyl benzoate using oxygen in a microchannel reactor at high temperature and pressure. msu.edu
Table 4: Oxidation of the Benzyloxy Group
| Reactant | Reagent | Solvent | Product(s) |
| This compound | N-Bromosuccinimide (1 equiv.), light | Carbon tetrachloride | Methyl 5-fluoro-2-hydroxybenzoate and Benzaldehyde |
| This compound | N-Bromosuccinimide (2 equiv.), light | Carbon tetrachloride | Methyl 2-(benzoyloxy)-5-fluorobenzoate |
| This compound | Ozone | Dichloromethane | Methyl 2-(benzoyloxy)-5-fluorobenzoate and Methyl 5-fluoro-2-hydroxybenzoate |
This table illustrates potential outcomes of the oxidation of the benzyloxy group based on known reactivity.
Functionalization of the Fluorinated Aromatic Ring
The fluorinated aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the fluorine atom, the benzyloxy group, and the methoxycarbonyl group. The benzyloxy group is a strong activating, ortho-, para-director. The fluorine atom is a deactivating, ortho-, para-director. The methoxycarbonyl group is a deactivating, meta-director.
Given the positions of these groups, the most activated positions for electrophilic attack are ortho and para to the strongly activating benzyloxy group. The position para to the benzyloxy group (C5) is already substituted with fluorine. Therefore, the most likely positions for further substitution are C4 and C6. Of these, the C4 position is para to the fluorine atom and meta to the methoxycarbonyl group, while the C6 position is ortho to both the benzyloxy and methoxycarbonyl groups. The steric hindrance at the C6 position, being flanked by two substituents, would likely disfavor electrophilic attack. Thus, substitution at the C4 position is generally favored.
For example, bromination of a similar compound, methyl 2-(benzyloxy)benzoate, would likely yield methyl 2-(benzyloxy)-5-bromobenzoate. In the case of this compound, bromination would be expected to occur at the C4 position, yielding methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate. Nitration, using a mixture of nitric acid and sulfuric acid, would similarly be expected to introduce a nitro group at the C4 position.
Table 5: Electrophilic Aromatic Substitution on the Fluorinated Ring
| Reaction | Reagent | Conditions | Major Product |
| Bromination | Br₂, FeBr₃ | Dichloromethane, 0 °C to rt | Methyl 2-(benzyloxy)-4-bromo-5-fluorobenzoate |
| Nitration | HNO₃, H₂SO₄ | 0 °C | Methyl 2-(benzyloxy)-5-fluoro-4-nitrobenzoate |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Carbon disulfide, 0 °C | Methyl 4-acetyl-2-(benzyloxy)-5-fluorobenzoate |
This table predicts the outcomes of electrophilic aromatic substitution based on substituent effects.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. sciepub.comorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) to guide the deprotonation of a nearby ortho-position by a strong base, typically an organolithium reagent. sciepub.com The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org
In the case of this compound, the molecule possesses two potential directing groups: the benzyloxy group at the C2 position and the fluorine atom at the C5 position. The benzyloxy group, being an alkoxy group, is a well-established DMG. sciepub.com The fluorine atom is also known to be a potent directing group in ortho-lithiation reactions. nih.gov The regioselectivity of the metalation will therefore be determined by the relative directing ability of these two groups. In systems containing both an alkoxy and a fluoro substituent, the outcome of the lithiation can be influenced by the specific reaction conditions and the nature of the organolithium base used. Generally, the alkoxy group is a stronger directing group than fluorine. However, the acidity of the proton ortho to the fluorine is increased, which can also influence the site of metalation. It has been shown that the α-lithiobenzyloxy group can act as a strong directing group, outperforming halogens in some instances. lookchem.comresearchgate.net
The likely positions for deprotonation on the this compound ring are C3 (ortho to the benzyloxy group) and C6 (ortho to the fluorine atom). Given the generally stronger directing ability of the alkoxy group, metalation is anticipated to occur preferentially at the C3 position.
Table 1: Potential Directed Ortho Metalation Reactions of an Analogous 2-Alkoxy-5-fluorobenzene System
| Directing Group | Position of Lithiation | Electrophile (E+) | Product Structure |
| 2-Benzyloxy | C3 | CO₂ | 2-(Benzyloxy)-5-fluoro-3-carboxy-R |
| 2-Benzyloxy | C3 | I₂ | 2-(Benzyloxy)-5-fluoro-3-iodo-R |
| 2-Benzyloxy | C3 | (CH₃)₃SiCl | 2-(Benzyloxy)-5-fluoro-3-(trimethylsilyl)-R |
| 5-Fluoro | C6 | CO₂ | 2-(Benzyloxy)-5-fluoro-6-carboxy-R |
Note: R represents the methyl benzoate group or a derivative thereof. The table illustrates potential outcomes based on the directing group.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. To engage this compound in these reactions, it must first be converted into a suitable substrate, typically an aryl halide or triflate. For instance, the corresponding aryl bromide, "Methyl 2-(benzyloxy)-5-bromobenzoate," can be synthesized and subsequently used in various cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the formation of biaryl compounds. organic-chemistry.org "Methyl 2-(benzyloxy)-5-bromobenzoate" can be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents at the C5 position.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkynes. libretexts.orgorganic-chemistry.org An aryl iodide derivative, such as "Methyl 2-(benzyloxy)-5-iodobenzoate," would be a highly reactive substrate for Sonogashira coupling with various terminal alkynes.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. researchgate.net Organozinc reagents are known for their high reactivity and functional group tolerance. nih.gov A notable example is the successful Negishi coupling of 2,4-difluorophenylzinc bromide with methyl 2-hydroxy-5-bromobenzoate, a structurally similar compound, which proceeded in high yield. units.it This suggests that the corresponding "Methyl 2-(benzyloxy)-5-bromobenzoate" would be a viable substrate for Negishi coupling with various organozinc reagents.
Table 2: Representative Cross-Coupling Reactions with a "Methyl 2-(benzyloxy)-5-halobenzoate" Substrate
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Aryl-2-(benzyloxy)benzoate derivative |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI / Amine | 5-Alkynyl-2-(benzyloxy)benzoate derivative |
| Negishi | Organozinc reagent | Pd(OAc)₂ / SPhos | 5-Alkyl/Aryl-2-(benzyloxy)benzoate derivative |
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The functional groups present in this compound, or its derivatives (such as the corresponding aldehyde or carboxylic acid), make it a potential candidate for participation in various MCRs.
Ugi Four-Component Reaction
The Ugi four-component reaction (U-4CR) is a versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. sciepub.comorganic-chemistry.orgwikipedia.org The aldehyde derivative, "2-(Benzyloxy)-5-fluorobenzaldehyde," could serve as the carbonyl component in an Ugi reaction. This would allow for the rapid construction of complex, peptide-like molecules containing the 2-(benzyloxy)-5-fluorophenyl scaffold.
Passerini Three-Component Reaction
The Passerini three-component reaction involves the condensation of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The corresponding carboxylic acid, "2-(Benzyloxy)-5-fluorobenzoic acid," could be utilized as the acid component in a Passerini reaction. This would enable the synthesis of α-acyloxy amides bearing the 2-(benzyloxy)-5-fluorobenzoate moiety.
Table 3: Potential Multi-Component Reactions Involving Derivatives of this compound
| MCR Type | Key Reactant Derivative | Other Reactants | Product Scaffold |
| Ugi-4CR | 2-(Benzyloxy)-5-fluorobenzaldehyde | Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamide |
| Passerini-3CR | 2-(Benzyloxy)-5-fluorobenzoic acid | Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide |
Spectroscopic and Computational Characterization of Methyl 2 Benzyloxy 5 Fluorobenzoate
Advanced Spectroscopic Analysis for Structural Elucidation
The definitive structure of Methyl 2-(benzyloxy)-5-fluorobenzoate would be established through a combination of high-resolution spectroscopic techniques.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.
¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number of different types of protons and their neighboring environments. The benzylic protons (O-CH₂-Ph) would likely appear as a singlet. The aromatic protons of the benzyl (B1604629) group and the fluorinated benzene (B151609) ring would exhibit complex splitting patterns due to spin-spin coupling. The methyl ester protons (-OCH₃) would present as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbonyl carbon of the ester would be observed at the downfield end of the spectrum. The carbons of the aromatic rings would appear in the aromatic region, with their chemical shifts influenced by the fluorine and benzyloxy substituents. The benzylic carbon and the methyl ester carbon would be found in the aliphatic region.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance would be expected for the fluorine atom on the benzene ring, and its coupling with neighboring protons would provide further structural confirmation.
A hypothetical data table for the NMR analysis is presented below, illustrating the type of data that would be collected.
| ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Chemical Shift (ppm) | Chemical Shift (ppm) | Chemical Shift (ppm) |
| Data Not Available | Data Not Available | Data Not Available |
| Interactive Data Table: No experimental data is publicly available to populate this table. |
Mass Spectrometry Techniques (e.g., ESI-MS, GC-MS)
Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique would be used to determine the accurate molecular weight of this compound. The expected data would be the mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or [M+Na]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It would provide the retention time of the compound and its electron ionization (EI) mass spectrum, revealing characteristic fragmentation patterns that can be used to confirm the structure.
A hypothetical data table for the mass spectrometric analysis is presented below.
| Mass Spectrometry | m/z |
| Molecular Ion [M]⁺ | Data Not Available |
| Key Fragments | Data Not Available |
| Interactive Data Table: No experimental data is publicly available to populate this table. |
Infrared and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C=O stretch of the ester, the C-O stretches of the ether and ester groups, the aromatic C-H and C=C stretches, and the C-F stretch.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. It is particularly sensitive to non-polar bonds and can be useful for identifying the aromatic ring vibrations.
A hypothetical data table for the vibrational spectroscopy analysis is presented below.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O Stretch (Ester) | Data Not Available | Data Not Available |
| C-O Stretch (Ether/Ester) | Data Not Available | Data Not Available |
| Aromatic C=C Stretch | Data Not Available | Data Not Available |
| C-F Stretch | Data Not Available | Data Not Available |
| Interactive Data Table: No experimental data is publicly available to populate this table. |
Electronic Structure and Bonding Analysis
The electronic properties of this compound can be investigated using UV-Vis spectroscopy and, for its derivatives, X-ray crystallography.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be expected to show absorption bands in the ultraviolet region corresponding to the π-π* transitions of the aromatic rings. The position and intensity of these bands would be influenced by the benzyloxy and fluoro substituents.
A hypothetical data table for the UV-Vis spectroscopic analysis is presented below.
| λmax (nm) | Molar Absorptivity (ε) |
| Data Not Available | Data Not Available |
| Interactive Data Table: No experimental data is publicly available to populate this table. |
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic and electronic levels. For a molecule like this compound, these methods can offer insights that are complementary to experimental data, and in some cases, can predict properties before a molecule is even synthesized.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for studying the properties of organic molecules. DFT methods are favored for their balance of computational cost and accuracy.
Molecular Geometry Optimization: The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, calculations would be performed using a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The output of such a calculation would provide key geometric parameters.
Illustrative Data Table: Predicted Geometric Parameters (Note: The following data are hypothetical and for illustrative purposes only, as specific published calculations for this molecule are unavailable.)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-F | ~1.36 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | C-O (ether) | ~1.37 Å |
| Bond Angle | O-C-C (ester) | ~124° |
| Bond Angle | C-O-CH2 (ether) | ~117° |
| Dihedral Angle | C(aromatic)-C(aromatic)-C=O | ~0° or ~180° (indicating planarity) |
Electronic Properties: Once the geometry is optimized, a range of electronic properties can be calculated. These include the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential (MEP). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions relate to the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. The MEP map would highlight regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively.
Computational chemistry can be used to model the mechanism of chemical reactions, such as the synthesis or degradation of this compound. This involves identifying the transition state—the highest energy point along the reaction coordinate—that connects reactants to products.
Transition State Analysis: A key part of reaction modeling is locating the transition state structure. This is a first-order saddle point on the potential energy surface, and its geometry reveals the arrangement of atoms at the peak of the energy barrier. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Illustrative Data Table: Hypothetical Reaction Energetics (Note: The following data are hypothetical and for illustrative purposes only.)
| Parameter | Value (kcal/mol) | Interpretation |
|---|---|---|
| Activation Energy (Forward Reaction) | +20.5 | The energy barrier that must be overcome for the reaction to proceed. |
| Reaction Enthalpy | -15.2 | The overall energy change of the reaction, indicating an exothermic process. |
| Imaginary Frequency of Transition State | -250 cm-1 | Confirms the structure as a true transition state. |
Conformational Analysis: A systematic search of the conformational space can be performed by rotating key dihedral angles and calculating the energy of each resulting conformer. This allows for the identification of low-energy, stable conformations and the energy barriers between them. For this molecule, the key dihedral angles would be around the C(aromatic)-O bond and the O-CH2 bond of the benzyloxy group, as well as the C(aromatic)-C(ester) and O-CH3 bonds of the methyl ester group.
Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of this compound, molecular dynamics simulations can be performed. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This provides insight into how the molecule explores different conformations at a given temperature and in a specific environment (e.g., in a solvent). MD simulations can reveal the flexibility of the molecule and the timescales of conformational changes.
Illustrative Data Table: Key Conformational Dihedral Angles (Note: The following data are hypothetical and for illustrative purposes only.)
| Dihedral Angle | Description | Predicted Low-Energy Conformations |
|---|---|---|
| C-C-O-CH2 | Rotation of the benzyloxy group relative to the benzoate (B1203000) ring | ~90° and ~270° |
| C-O-CH2-C(phenyl) | Rotation around the ether linkage | ~180° (anti-periplanar) |
| C-C-C=O | Orientation of the ester group | ~0° (syn-periplanar) |
Role As a Key Building Block in Complex Molecule Synthesis
Precursor in Heterocyclic Compound Synthesis (e.g., Pyrazolones)
Heterocyclic compounds are a cornerstone of medicinal chemistry, and the synthesis of these structures often relies on versatile starting materials. While direct synthesis of pyrazolones from Methyl 2-(benzyloxy)-5-fluorobenzoate is not extensively documented, its structural motifs are amenable to the formation of various heterocyclic systems. For instance, the classical synthesis of pyrazolones involves the condensation of hydrazines with β-ketoesters. tandfonline.com In a hypothetical pathway, the methyl ester of this compound could be transformed into a β-ketoester through reactions such as the Claisen condensation. This resulting intermediate could then react with a hydrazine (B178648) derivative to form a pyrazolone (B3327878) ring. The presence of the fluorine atom on the phenyl ring of the resulting pyrazolone could significantly influence the biological activity of the final molecule. tandfonline.comnih.gov
Similarly, the core structure of this compound can be envisioned as a precursor for other heterocycles like benzoxazoles. The synthesis of benzoxazole (B165842) derivatives can be achieved through various methods, including the condensation of 2-aminophenols with carboxylic acids or their derivatives. rsc.orgresearchgate.net The methyl ester of this compound could potentially be hydrolyzed to the corresponding carboxylic acid, which, after removal of the benzyloxy protecting group to reveal a phenol (B47542), could undergo intramolecular cyclization or react with an appropriate ortho-substituted amine to form a benzoxazole ring system.
Scaffold for Fluorine-Containing Organic Molecules
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.comnih.govvictoria.ac.nzmdpi.comacs.org Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity to target proteins, and better membrane permeability. tandfonline.comnih.gov this compound serves as a readily available scaffold that introduces a fluorine atom into a benzene (B151609) ring, a common core in many bioactive molecules.
The use of fluorinated building blocks is a primary strategy in the synthesis of organofluorine compounds. nih.govnih.govalfa-chemistry.comolemiss.edu This approach allows for the precise placement of fluorine atoms within a target molecule. A compound like this compound can be utilized in multi-step syntheses where the fluorinated phenyl ring is a key component of the final architecture. The benzyloxy group protects the phenolic oxygen, allowing for selective reactions at other positions, while the methyl ester provides a handle for further chemical modifications. acs.orgjocpr.comorganic-chemistry.org
Intermediate in the Construction of Advanced Organic Architectures
The synthesis of complex organic molecules often requires the use of protecting groups to mask reactive functionalities while other parts of the molecule are being modified. acs.orgjocpr.com The benzyloxy group in this compound serves as a robust protecting group for the phenolic hydroxyl group. organic-chemistry.orggoogle.com This protection is crucial as it allows chemists to perform a wide range of reactions on the methyl ester or the aromatic ring without unintended interference from the hydroxyl group.
The benzyloxy group is stable under a variety of reaction conditions but can be selectively removed at a later stage of the synthesis, typically through catalytic hydrogenation. organic-chemistry.org This strategic deprotection unmasks the phenol, which can then participate in further reactions to build more complex structures. The methyl ester functionality also offers a versatile point for modification, such as hydrolysis to the carboxylic acid, reduction to an alcohol, or conversion to an amide, further expanding the synthetic possibilities.
Applications in Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for creating large collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov Building blocks with multiple functional groups that can be selectively addressed are highly valuable in DOS. This compound, with its three distinct functional regions—the fluorinated ring, the protected phenol, and the ester—is an excellent candidate for use in DOS.
Starting from this single scaffold, a multitude of different compounds can be generated. For example, the ester can be converted into a library of amides by reacting it with various amines. The aromatic ring can undergo further substitution reactions, and upon deprotection of the benzyloxy group, the resulting phenol can be alkylated or acylated with a diverse set of reagents. This approach allows for the rapid generation of a library of related but structurally distinct molecules, increasing the chances of discovering compounds with desired biological activities. The use of fluorinated building blocks in DOS is particularly attractive due to the favorable properties that fluorine can impart on the resulting molecules. nih.govnih.gov
Future Research Directions and Perspectives on Methyl 2 Benzyloxy 5 Fluorobenzoate
Untapped Synthetic Potential
The structure of Methyl 2-(benzyloxy)-5-fluorobenzoate presents it as a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple functional groups offers several handles for chemical modification.
Future research could focus on leveraging this compound as a key intermediate. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(benzyloxy)-5-fluorobenzoic acid, which can then be coupled with various amines or alcohols to generate a library of amide or ester derivatives. The fluorine atom and the benzyloxy group can influence the reactivity and properties of these derivatives.
Furthermore, the aromatic ring is amenable to various substitution reactions. The bromine analog, Methyl 2-(benzyloxy)-5-bromobenzoate, is known and its reactivity in cross-coupling reactions could be a model for similar transformations of the fluoro-derivative, potentially under different catalytic conditions. numberanalytics.com The development of methodologies for selective C-H activation or functionalization at the remaining open positions on the aromatic ring would significantly expand its synthetic utility.
Exploration of Novel Reactivity Patterns
The interplay between the electron-donating benzyloxy group and the electron-withdrawing fluorine atom on the aromatic ring is a key area for future investigation. The benzyloxy group, an ortho, para-director, activates the ring towards electrophilic aromatic substitution, while the fluorine atom, also an ortho, para-director, deactivates the ring through its strong inductive effect. msu.edulibretexts.org This push-pull electronic nature could lead to unique reactivity patterns.
Systematic studies on electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would elucidate the directing effects and reactivity of the substituted ring. It would be of interest to determine the regioselectivity of these reactions and how it is influenced by different reaction conditions.
Additionally, the benzyloxy group can be cleaved under hydrogenolysis conditions. researchgate.net Investigating the selective cleavage of this group in the presence of other functionalities, or exploring alternative deprotection strategies that are compatible with the fluoro and ester groups, would be valuable. The stability of the C-F bond under various reaction conditions is another area ripe for exploration, as its lability can sometimes be exploited in synthetic strategies.
Integration into Sustainable Chemical Processes
Future research should also aim to integrate the synthesis and application of this compound into sustainable chemical processes. This could involve the development of greener synthetic routes to the compound itself, moving away from traditional methods that may use hazardous reagents or solvents. For example, exploring enzymatic or biocatalytic methods for the esterification or the introduction of the benzyloxy group could offer more environmentally friendly alternatives. nih.govnih.govmdpi.com
The use of solid acid catalysts for esterification is another avenue that aligns with green chemistry principles by offering easier separation and reusability. researchgate.net Furthermore, designing reactions that utilize this compound in high atom economy transformations would contribute to more sustainable chemical manufacturing. One-pot or tandem reactions starting from this building block could streamline the synthesis of complex targets, reducing waste and energy consumption. rsc.org
Development of Structure-Reactivity Relationships
A systematic investigation into the structure-reactivity relationships of a series of related compounds would provide fundamental insights into the effects of the substituents. By synthesizing and studying a matrix of analogs, where the nature and position of the substituents are varied, a quantitative understanding of their influence on reaction rates and equilibria can be established.
For example, comparing the reactivity of this compound with its bromo, chloro, and iodo analogs would provide a clear picture of the halogen's effect. Similarly, altering the substituent on the benzyl (B1604629) group of the benzyloxy moiety could modulate its electronic and steric properties, thereby fine-tuning the reactivity of the entire molecule. researchgate.net Computational studies, such as density functional theory (DFT) calculations, could complement experimental work by providing insights into the electronic structure, bond energies, and reaction mechanisms. nih.govresearchgate.net Such studies would be invaluable for designing future experiments and predicting the behavior of new derivatives.
Q & A
Q. What are the common synthetic routes for Methyl 2-(benzyloxy)-5-fluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, benzyloxy groups can be introduced via Williamson ether synthesis using benzyl bromide and a phenolic precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Fluorination at the 5-position may employ electrophilic fluorinating agents (e.g., Selectfluor) in acetonitrile. Key factors affecting yield include:
- Catalyst selection : Lewis acids like AlCl₃ enhance electrophilic substitution .
- Temperature control : Low temperatures (0–5°C) minimize side reactions during benzylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
- NMR : ¹H NMR shows characteristic signals for the benzyloxy group (δ 4.8–5.2 ppm, singlet for -OCH₂Ph) and fluorine-induced splitting in aromatic protons .
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C) validate functional groups .
- Mass spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺ = 275.1) and fragmentation patterns .
Q. What are the key physical and chemical properties relevant to handling this compound?
- Methodological Answer : Critical properties include:
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane; insoluble in water .
- Stability : Hydrolyzes under strong acidic/basic conditions; store at 2–8°C in inert atmosphere .
- Melting point : ~85–90°C (varies with purity) .
Advanced Research Questions
Q. How can researchers resolve contradictory reactivity data for substituents in this compound derivatives?
- Methodological Answer : Discrepancies in reactivity (e.g., benzyloxy vs. halogen substituents) arise from electronic and steric effects. To address contradictions:
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites .
- Competitive experiments : Compare reaction rates of derivatives (e.g., bromo vs. iodo analogs) under identical conditions to isolate substituent effects .
- Kinetic studies : Monitor intermediates via in-situ IR or NMR to identify rate-determining steps .
Q. What strategies optimize regioselectivity in functionalizing the benzene ring of this compound?
- Methodological Answer : Regioselectivity is guided by:
- Directing groups : The benzyloxy group acts as an ortho/para director, while fluorine meta-directs electrophiles. Competing effects require precise stoichiometry .
- Protection/deprotection : Temporarily protect the benzyloxy group (e.g., TBS ether) to redirect reactivity .
- Catalytic systems : Pd-catalyzed C-H activation enables selective functionalization at inert positions .
Q. How can researchers assess the biological activity of this compound derivatives, and what controls are essential?
- Methodological Answer : Bioactivity evaluation involves:
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) using HEK-293 or HeLa cells .
- Positive/Negative controls : Include known inhibitors (e.g., staurosporine for kinases) and solvent-only blanks .
- Metabolic stability : Use liver microsomes to assess susceptibility to CYP450-mediated degradation .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the hydrolytic stability of the benzyloxy group?
- Methodological Answer : Discrepancies may stem from:
- pH variability : Hydrolysis accelerates under acidic (HCl/MeOH) vs. basic (NaOH/EtOH) conditions .
- Steric shielding : Bulky substituents adjacent to the benzyloxy group reduce hydrolysis rates; confirm via comparative TLC/HPLC .
- Solvent effects : Polar solvents (e.g., water/THF mixtures) increase hydrolysis; replicate conditions precisely .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing this compound?
- Methodological Answer : Critical steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
